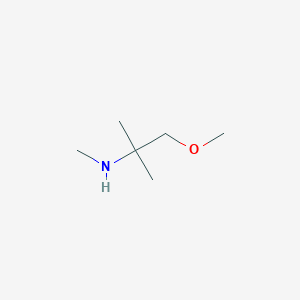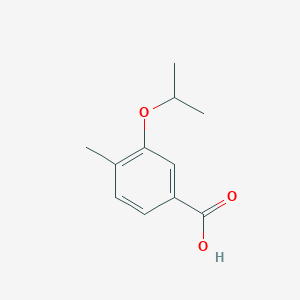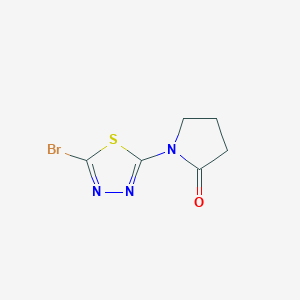
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” is a compound with the molecular formula C5H5BrN4OS . It’s a member of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” includes a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . More detailed structural analysis is not available in the sources I’ve found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” are not detailed in the sources I’ve found, 1,3,4-thiadiazoles in general have been shown to exhibit a broad spectrum of activity and have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.09 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 247.93674 g/mol. It has a topological polar surface area of 86.4 Ų and a heavy atom count of 12 .Scientific Research Applications
Spectroscopic and Physicochemical Properties
- Intramolecular Interactions: Research by Laurella & Erben (2016) on closely related species, including 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, emphasized the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of [1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol groups. This insight is crucial for understanding the physicochemical behavior of similar compounds (Laurella & Erben, 2016).
Synthesis and Biological Activity
- Antibacterial Activity: Singh et al. (2010) explored the antibacterial properties of thiadiazole derivatives, highlighting their potential in combating bacterial infections. Although the focus was on indolylthiadiazole and quinazolinonylthiadiazole derivatives, this research underscores the broader applicability of thiadiazole compounds in developing new antibacterial agents (Singh et al., 2010).
Synthesis and Anticancer Evaluation
- Anticancer Potential: A study by Abdo & Kamel (2015) on 1,3,4-thiadiazoles and related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting the potential of thiadiazole derivatives, including the specific compound of interest, in anticancer research (Abdo & Kamel, 2015).
Future Directions
properties
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFUSGDJTJOBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

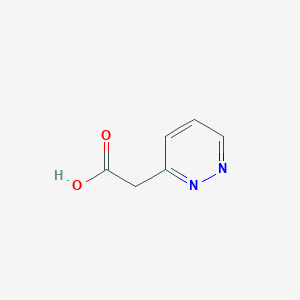
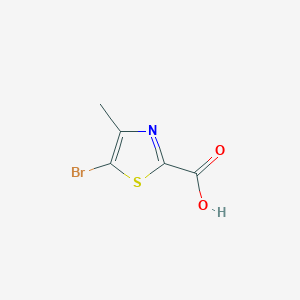
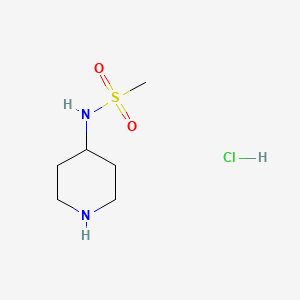
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
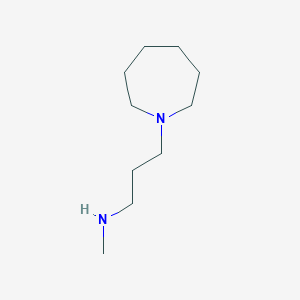
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)


![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
